7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane is a bicyclic compound characterized by a unique nitrogen-containing structure. This compound belongs to the class of diazabicyclo compounds, which are of significant interest due to their potential biological activities and applications in medicinal chemistry. The compound features a methoxy group at the seventh position and a methyl group at the ninth position of the bicyclic framework, contributing to its chemical properties and reactivity.
The synthesis and characterization of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane have been documented in various patents and scientific literature, indicating its relevance in pharmaceutical research and development. Notably, patents describe methods for synthesizing derivatives of this compound, highlighting its potential as a therapeutic agent in treating various disorders, including those related to neurotransmitter systems and orexin receptors .
This compound is classified as a bicyclic amine, specifically falling under the category of diazabicyclo compounds. It is recognized for its structural complexity and potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.
The synthesis of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane typically involves several key steps:
The reaction conditions typically involve heating at controlled temperatures (around 150–350 °C) for several hours to ensure complete conversion of reactants into products. The choice of solvent and reducing agent significantly influences the yield and purity of the final compound.
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane has a distinctive bicyclic structure characterized by two nitrogen atoms integrated into a nonane ring system. The methoxy group at position seven introduces an electron-donating effect, while the methyl group at position nine contributes to steric hindrance.
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions typical for nitrogen-containing heterocycles:
The reactivity of this compound is influenced by its electronic structure, particularly the presence of electron-donating groups like methoxy which can stabilize cationic intermediates during reactions.
The pharmacological activity of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane is primarily attributed to its interaction with neurotransmitter systems:
The specific binding affinities and functional activities at these receptors are often assessed through radiolabeled ligand binding assays and functional assays in cellular models.
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane has potential applications in:
The diazabicyclo[3.3.1]nonane scaffold represents a privileged structure in medicinal chemistry, characterized by its bridged bicyclic framework containing two nitrogen atoms at positions 3 and 9. This architecture facilitates diverse receptor interactions due to its dual basic centers and conformational rigidity. Historically, this scaffold evolved from natural alkaloids (e.g., tropane derivatives) to synthetic opioids. Early studies revealed that the diazabicyclic core mimics the spatial orientation of the piperidine ring in 4-anilidopiperidine opioids like fentanyl, enabling potent binding to opioid receptors [2] [7]. The scaffold’s versatility is further demonstrated by its presence in non-opioid ligands, including nicotinic acetylcholine receptor (nAChR) modulators and anticancer agents, underscoring its broad applicability [3] [8].
Table 1: Evolution of Diazabicyclo[3.3.1]nonane-Based Pharmacophores
Era | Key Compounds | Structural Features | Primary Targets |
---|---|---|---|
Pre-1980s | Natural Alkaloids (e.g., Isariotin A) | Unsubstituted core | Ion channels |
1990s–2000s | 9-Cinnamyl-3-propionyl derivatives | C3/C9 acyl/aryl substitutions | μ-Opioid receptor |
2010s–Present | 7-Methoxy-9-methyl derivatives | C7 methoxy, N9-methyl | μ/δ-Opioid receptors |
3,9-Diazabicyclo[3.3.1]nonane derivatives exhibit exceptional affinity for opioid receptors, particularly the μ-subtype. The scaffold’s rigid chair-boat conformation positions its nitrogen atoms optimally for engaging key residues in the orthosteric binding pocket. For instance, 9-cinnamyl-3-propionyl analogues (e.g., 1a) achieve μ-receptor binding (Ki = 13 nM) by fitting into lipophilic subpockets via their trimethylene bridge [2]. Modifications like sulfur incorporation at C7 (yielding thia-diazabicyclononanes) subtly modulate selectivity; however, methoxy substitution at C7 enhances μ-affinity while reducing δ-/κ-cross-reactivity [2] [4]. Recent studies highlight dual MOR/KOR agonists (e.g., MP1207) derived from this scaffold, which show analgesic synergy with attenuated side effects [10].
Table 2: Opioid Receptor Affinity of Select 3,9-Diazabicyclo[3.3.1]nonane Derivatives
Compound | Substituents | Ki (μ, nM) | Ki (δ, nM) | Ki (κ, nM) |
---|---|---|---|---|
1a | 9-Cinnamyl, 3-propionyl | 13 | >1,000 | >1,000 |
2i | 7-Thia, 9-cinnamyl, 3-propionyl | 54 | >1,000 | >1,000 |
7-Methoxy-9-methyl | C7 methoxy, N9-methyl | 0.34* | 9.1* | >100* |
*Illustrative data based on structural analogues [2] [4].
The introduction of methoxy and methyl groups at C7 and N9, respectively, fine-tunes the pharmacodynamic and pharmacokinetic properties of diazabicyclononane compounds:
Table 3: Impact of Methoxy and Methyl Substituents on Molecular Properties
Property | Unsubstituted Core | 7-Methoxy-9-methyl Derivative | Pharmacological Implication |
---|---|---|---|
Molecular Weight | 140.21 g/mol | 170.25 g/mol | Optimal for CNS penetration |
log P | −0.12 | 0.33 | Enhanced membrane permeability |
PSA | 12.47 Ų | 24.5 Ų | Balanced solubility/permeability |
Conformation | Flexible chair-boat | Rigidified by H-bonding | Improved μ-receptor complementarity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1